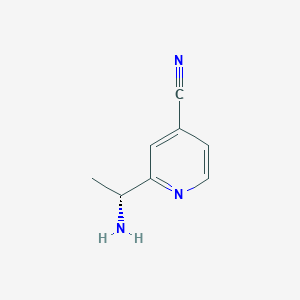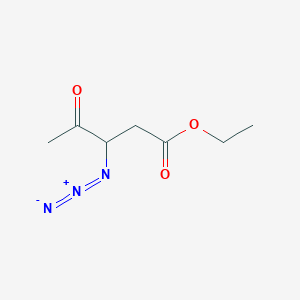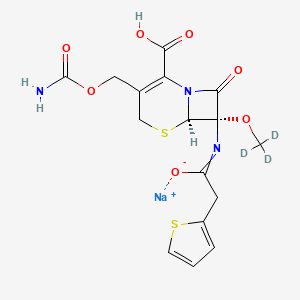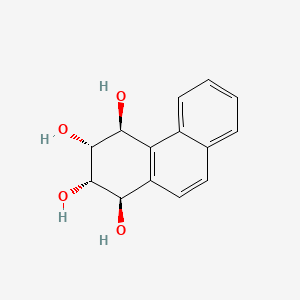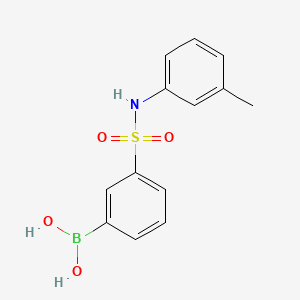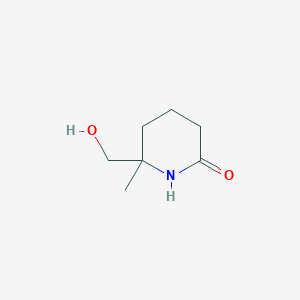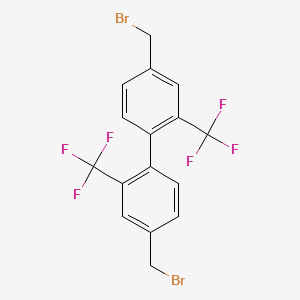
4,4'-Bis(bromomethyl)-2,2'-bis(trifluoromethyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl: is an organic compound characterized by the presence of bromomethyl and trifluoromethyl groups attached to a biphenyl core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl typically involves the bromination of 4,4’-dimethyl-2,2’-bis(trifluoromethyl)-1,1’-biphenyl. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring efficient mixing and heat transfer, and implementing safety measures to handle bromine and other reactive intermediates.
化学反应分析
Types of Reactions: 4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of azide, thiol, or ether derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
科学研究应用
Chemistry: 4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research .
Industry: In the materials science field, this compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation .
作用机制
The mechanism of action of 4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl largely depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. The trifluoromethyl groups can influence the reactivity and stability of the compound by electron-withdrawing effects, which can stabilize negative charges on intermediates .
相似化合物的比较
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 4,4’-Dimethyl-2,2’-bipyridine
- 4,4’-Di-tert-butyl-2,2’-bipyridine
Comparison:
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Similar in having trifluoromethyl groups but lacks bromomethyl groups, making it less reactive in substitution reactions .
- 4,4’-Dimethyl-2,2’-bipyridine: Lacks both bromomethyl and trifluoromethyl groups, resulting in different chemical properties and reactivity .
- 4,4’-Di-tert-butyl-2,2’-bipyridine: Contains bulky tert-butyl groups instead of bromomethyl groups, affecting steric hindrance and reactivity .
Uniqueness: 4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of bromomethyl and trifluoromethyl groups, which impart distinct reactivity and stability characteristics, making it valuable for specific synthetic applications .
属性
分子式 |
C16H10Br2F6 |
|---|---|
分子量 |
476.05 g/mol |
IUPAC 名称 |
4-(bromomethyl)-1-[4-(bromomethyl)-2-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C16H10Br2F6/c17-7-9-1-3-11(13(5-9)15(19,20)21)12-4-2-10(8-18)6-14(12)16(22,23)24/h1-6H,7-8H2 |
InChI 键 |
LDFDFYHVSYDXEK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CBr)C(F)(F)F)C2=C(C=C(C=C2)CBr)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


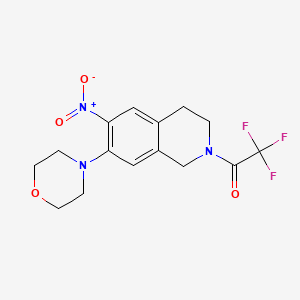
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)
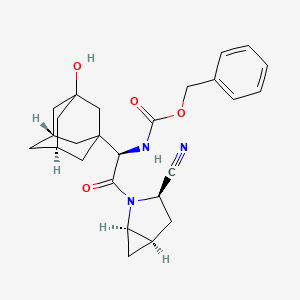

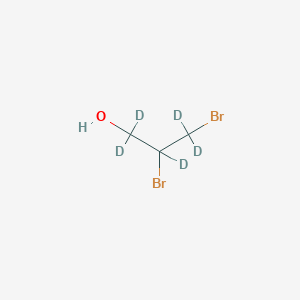
![[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)
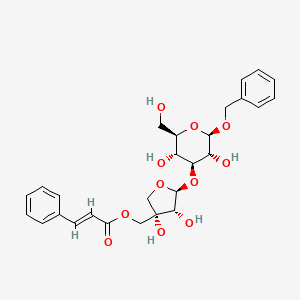
![Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone](/img/structure/B13443546.png)
